molecular formula C13H19N5 B6628499 N-[(1-tert-butyltriazol-4-yl)methyl]-2-methylpyridin-3-amine

N-[(1-tert-butyltriazol-4-yl)methyl]-2-methylpyridin-3-amine

Cat. No.: B6628499
M. Wt: 245.32 g/mol
InChI Key: BCZDTKJHSLHYCR-UHFFFAOYSA-N
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Description

N-[(1-tert-butyltriazol-4-yl)methyl]-2-methylpyridin-3-amine is a compound known for its role as a ligand in copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly referred to as “click chemistry”. This compound is particularly valued for its water solubility and biocompatibility, making it a significant advancement over previous ligands used in similar reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-tert-butyltriazol-4-yl)methyl]-2-methylpyridin-3-amine typically involves the reaction of 2-methylpyridin-3-amine with a tert-butyltriazole derivative. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction conditions often require heating to facilitate the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of automated systems and reactors can help in maintaining consistent reaction conditions, thereby ensuring the high purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(1-tert-butyltriazol-4-yl)methyl]-2-methylpyridin-3-amine primarily undergoes substitution reactions, particularly in the context of click chemistry. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific substrates and conditions used. In click chemistry, the primary product is a 1,2,3-triazole derivative, which is formed through the cycloaddition of an azide and an alkyne .

Mechanism of Action

The mechanism of action of N-[(1-tert-butyltriazol-4-yl)methyl]-2-methylpyridin-3-amine involves its role as a ligand in the CuAAC reaction. It coordinates with copper(I) ions, stabilizing them and enhancing their catalytic activity. This coordination facilitates the cycloaddition of azides and alkynes to form 1,2,3-triazoles. The molecular targets and pathways involved include the copper(I) ion and the azide-alkyne substrates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its excellent water solubility and biocompatibility, making it highly suitable for biological applications. Its ability to accelerate reaction rates while minimizing cytotoxicity is a significant advantage over other ligands .

Properties

IUPAC Name

N-[(1-tert-butyltriazol-4-yl)methyl]-2-methylpyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5/c1-10-12(6-5-7-14-10)15-8-11-9-18(17-16-11)13(2,3)4/h5-7,9,15H,8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCZDTKJHSLHYCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)NCC2=CN(N=N2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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